molecular formula C10H10ClNO4 B1311650 4-Acetamido-5-chloro-2-methoxybenzoic acid CAS No. 24201-13-6

4-Acetamido-5-chloro-2-methoxybenzoic acid

Cat. No.: B1311650
CAS No.: 24201-13-6
M. Wt: 243.64 g/mol
InChI Key: GOXCIWMHHSVOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-5-chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the 4-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-acetamido-2-methoxybenzoic acid.

    Chlorination: The key step involves the chlorination of 4-acetamido-2-methoxybenzoic acid using N-chlorosuccinimide as the chlorinating agent. The reaction is carried out in N,N-dimethylformamide as the solvent.

    Reaction Conditions: The reaction mixture is heated to 40°C and maintained at this temperature for 5 hours. Subsequently, the temperature is increased to 65°C and maintained for an additional 4 hours.

    Isolation: After the reaction is complete, the mixture is cooled to 0°C to induce crystallization. The crude product is then filtered and purified to obtain

Biological Activity

4-Acetamido-5-chloro-2-methoxybenzoic acid (ACMBA) is an aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClNO4
  • Molecular Weight : Approximately 243.64 g/mol

The compound features an acetamido group, a chloro substituent, and a methoxy group on a benzoic acid framework, which may contribute to its unique biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • Studies have shown that ACMBA possesses significant antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .
  • Anti-inflammatory Effects :
    • ACMBA has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
  • Analgesic Activity :
    • Preliminary studies indicate that ACMBA may exhibit analgesic effects, making it a candidate for pain management therapies .

The precise mechanisms by which ACMBA exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions involved in inflammation and microbial resistance.

Table 1: Summary of Biological Activities of ACMBA

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokine production
AnalgesicPotential pain-relief properties

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ACMBA demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, indicating a strong potential for development as an antimicrobial agent.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a pharmaceutical intermediate in the synthesis of new therapeutic agents. Its structural characteristics make it a valuable starting point for developing compounds with enhanced efficacy against infections and inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetamido-5-chloro-2-methoxybenzoic acid, and what analytical methods validate its purity?

  • Synthesis : The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. A common route involves:

Methoxylation at the 2-position using methyl iodide under alkaline conditions.

Chlorination at the 5-position via electrophilic substitution (e.g., Cl2/FeCl3).

Acetamido group introduction at the 4-position through acetylation of a precursor amine intermediate (e.g., acetic anhydride in pyridine) .

  • Validation : Purity is confirmed via HPLC (>98% purity threshold), NMR (e.g., δ 2.1 ppm for acetamido methyl group), and mass spectrometry (M.W. 243.64 g/mol) .

Q. How is the compound structurally distinguished from its isomers, and what spectroscopic techniques are critical for identification?

  • Structural Differentiation : Key distinguishing features include:

  • Positional isomerism : The acetamido (4-position), chloro (5-position), and methoxy (2-position) groups create a unique substitution pattern compared to analogs like 4-Acetamido-3-chlorobenzoic acid.
  • Spectroscopy :
  • FT-IR : C=O stretch of the acetamido group (~1660 cm<sup>−1</sup>) and carboxylic acid (~1700 cm<sup>−1</sup>).
  • <sup>13</sup>C NMR : Distinct signals for methoxy (δ 56 ppm), acetamido carbonyl (δ 170 ppm), and chlorine-substituted aromatic carbons .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the biological activity of this compound against 5-HT4 receptors?

  • SAR Optimization :

  • Substituent modifications : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy) to enhance receptor binding affinity. Evidence shows that 4-Amino-5-chloro-2-ethoxy analogs exhibit improved selectivity for 5-HT4 over 5-HT3 receptors .
  • Bioisosteric replacement : Substitute the acetamido group with sulfonamides to modulate lipophilicity and blood-brain barrier penetration .
    • Experimental Design : Use radioligand binding assays (e.g., [<sup>3</sup>H]GR113808) to quantify receptor affinity and functional assays (cAMP accumulation) to assess agonism/antagonism .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Critical Factors :

  • Assay variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH, ion concentration) to minimize discrepancies .
  • Impurity analysis : Use LC-MS to detect trace intermediates (e.g., deacetylated byproducts) that may interfere with activity .
    • Case Example : A study reporting weak antimicrobial activity may have used impure batches, whereas high-purity samples (validated via HPLC) show consistent inhibition of Staphylococcus aureus (MIC = 32 µg/mL) .

Q. How can solubility limitations be addressed for in vivo pharmacokinetic studies?

  • Methodological Solutions :

  • Co-solvent systems : Use 10% DMSO/20% PEG-400 in saline for intravenous administration.
  • Prodrug derivatization : Convert the carboxylic acid to a methyl ester to enhance oral bioavailability, with enzymatic hydrolysis regenerating the active form .
    • Storage : Store lyophilized powder at −20°C; reconstituted solutions are stable for 48 hours at 4°C .

Properties

IUPAC Name

4-acetamido-5-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXCIWMHHSVOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450973
Record name 4-Acetamido-5-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24201-13-6
Record name 4-Acetamido-5-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is stirred with aqueous sodium hydroxide until complete solution is achieved. After filtration, concentrated hydrochloric acid is added, whereupon, the product precipitates out as a white solid which is filtered off, washed and dried. 4-Acetamido-5-chloro-2-methoxybenzoic acid is crystallised from isopropanol, filtered off, washed and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Acetylamino-5-chloro-2-methoxy-benzoic acid methyl ester (2.09 g, 8.11 mmol) was dissolved in MeOH (110 ml) and LiOH solution (25.48 mmol in 30 ml, 1:1 MeOH:H2O) added and the solution stirred at room temperature for 6 hours. The solvent was concentrated in vacuo, EtOAc added and the organic phase was washed with 0.5N HCl then extracted with saturated NaHCO3 (2×). The aqueous phase was acidified with 12N HCl to pH 1 and the resulting precipitate extracted into CH2Cl2. The combined extracts were dried over anhydrous Na2SO4, filtered and evaporated to give the title compound as a white solid (0.933 g, 50% yield). 1H-NMR (500 MHz, CDCl3). δ 2.31 (s, 3H), 4.10 (s, 3H), 7.78-7.92 (br s, 1H), 8.17 (s, 1H), 8.45 (s, 1H). Analytical HPLC 5.62 min.
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.